Methyl 5-isocyanato-2-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-isocyanato-2-methylbenzene-1-sulfonate is an organic compound with a complex structure It is a derivative of benzene, featuring both isocyanate and sulfonate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-isocyanato-2-methylbenzene-1-sulfonate typically involves multiple steps. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups . The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of substituents on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures the production of this compound with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-isocyanato-2-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Wissenschaftliche Forschungsanwendungen
Methyl 5-isocyanato-2-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce isocyanate and sulfonate groups into other molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Wirkmechanismus
The mechanism by which Methyl 5-isocyanato-2-methylbenzene-1-sulfonate exerts its effects involves its reactive functional groups. The isocyanate group can react with nucleophiles, while the sulfonate group can participate in various chemical reactions. These interactions can affect molecular targets and pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzene derivatives with isocyanate or sulfonate groups, such as:
- Methyl 4-isocyanato-2-methylbenzene-1-sulfonate
- Methyl 5-isocyanato-3-methylbenzene-1-sulfonate
Uniqueness
Methyl 5-isocyanato-2-methylbenzene-1-sulfonate is unique due to the specific placement of its functional groups, which can influence its reactivity and applications. The combination of isocyanate and sulfonate groups in this particular arrangement provides distinct chemical properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
66319-71-9 |
---|---|
Molekularformel |
C9H9NO4S |
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
methyl 5-isocyanato-2-methylbenzenesulfonate |
InChI |
InChI=1S/C9H9NO4S/c1-7-3-4-8(10-6-11)5-9(7)15(12,13)14-2/h3-5H,1-2H3 |
InChI-Schlüssel |
JFIQJWQUTKUJSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=C=O)S(=O)(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.